molecular formula C10H14FN B7894342 3-Fluoro-benzenebutanamine

3-Fluoro-benzenebutanamine

Cat. No.: B7894342
M. Wt: 167.22 g/mol
InChI Key: ZKWDVWOGICMBOD-UHFFFAOYSA-N
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Description

3-Fluoro-benzenebutanamine: is an organic compound with the molecular formula C10H14FN It is characterized by a benzene ring substituted with a fluorine atom and a butanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-benzenebutanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-Fluorobenzene, which is commercially available.

    Alkylation: The benzene ring is alkylated using a butyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Amination: The resulting product is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions to introduce the butanamine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Fluoro-benzenebutanamine can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-Fluoro-benzene carboxylic acid.

    Reduction: Formation of 3-Fluoro-benzenebutanol.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: 3-Fluoro-benzenebutanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for understanding the interactions of fluorinated amines with biological targets.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-Fluoro-benzenebutanamine involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The butanamine chain allows for interactions with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Chloro-benzenebutanamine: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromo-benzenebutanamine: Contains a bromine atom in place of fluorine.

    3-Iodo-benzenebutanamine: Features an iodine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in 3-Fluoro-benzenebutanamine imparts unique properties such as increased electronegativity and metabolic stability compared to its chloro, bromo, and iodo counterparts

Properties

IUPAC Name

4-(3-fluorophenyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,1-2,4,7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWDVWOGICMBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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